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Compound of Interest

Compound Name:
trans-2-(4-Biphenyl)vinylboronic

acid

CAS No.: 352530-23-5

Cat. No.: B1276592 Get Quote

trans-2-(4-Biphenyl)vinylboronic acid is a bifunctional organic compound that has garnered

significant interest among researchers in organic synthesis and drug development. Its

structure, featuring a rigid biphenyl group conjugated to a vinylboronic acid moiety, imparts a

unique combination of steric and electronic properties. This makes it a highly valuable reagent

in palladium-catalyzed cross-coupling reactions and a compelling scaffold for the design of

targeted enzyme inhibitors. This guide provides a comprehensive overview of its synthesis, key

applications, and biochemical significance, grounded in established scientific principles and

methodologies.

Core Physicochemical Properties
The fundamental properties of trans-2-(4-Biphenyl)vinylboronic acid are summarized below.

These data are critical for its appropriate handling, storage, and application in experimental

design.
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Property Value Reference(s)

Molecular Weight 224.06 g/mol [1]

Molecular Formula C₁₄H₁₃BO₂ [1]

CAS Number 352530-23-5 [1]

Appearance Crystals [1]

Melting Point 134-139 °C [1]

Canonical SMILES
C1=CC=C(C=C1)C2=CC=C(C

=C2)C=CB(O)O

Storage Conditions

Store at 2-8°C under an inert

atmosphere (e.g., Nitrogen or

Argon)

[1]

Synthesis Pathway: Catalytic Hydroboration
The most efficient and stereoselective method for synthesizing trans-vinylboronic acids is

through the catalytic hydroboration of a terminal alkyne.[2][3] For trans-2-(4-
Biphenyl)vinylboronic acid, the logical precursor is 4-ethynylbiphenyl. Modern protocols often

employ platinum or zirconium catalysts, which offer high yields and excellent control over

stereochemistry, ensuring the desired trans (or E) configuration.[3]

Below is a representative, field-proven protocol for this transformation. The causality behind the

choice of reagents is critical: a platinum catalyst with a bulky phosphine ligand (like XPhos)

prevents side reactions and directs the boron group to the terminal carbon, while a hydrosilane

co-catalyst can be essential for efficient catalyst turnover.[2]

Experimental Protocol: Synthesis via Pt-Catalyzed
Hydroboration
Objective: To synthesize trans-2-(4-Biphenyl)vinylboronic acid from 4-ethynylbiphenyl.

Materials & Reagents:

4-ethynylbiphenyl
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Pinacolborane (HBpin)

Platinum(II) chloride (PtCl₂)

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

Triethylsilane (Et₃SiH)

Anhydrous Tetrahydrofuran (THF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Standard glassware for inert atmosphere synthesis (Schlenk line, oven-dried flasks, etc.)

Step-by-Step Methodology:

Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 4-

ethynylbiphenyl (1.0 eq), PtCl₂ (0.02 eq), and XPhos (0.04 eq).

Solvent Addition: Add anhydrous THF via cannula to dissolve the solids.

Catalyst Activation: Add triethylsilane (0.02 eq) to the mixture and stir for 10 minutes at room

temperature.

Hydroboration: Add pinacolborane (1.5 eq) dropwise to the flask. Heat the reaction mixture to

100°C and maintain for 15 hours. The progress can be monitored by TLC or GC-MS.

Workup - Hydrolysis of Pinacol Ester: Upon completion, cool the reaction to room

temperature. Carefully add 1 M HCl and stir vigorously for 4-6 hours to hydrolyze the

intermediate pinacol ester to the desired boronic acid.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times

with diethyl ether.

Washing: Combine the organic extracts and wash sequentially with water and then saturated

brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization from a suitable

solvent system (e.g., hexane/ethyl acetate) to yield pure trans-2-(4-Biphenyl)vinylboronic
acid as a crystalline solid.
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Synthesis Workflow

4-Ethynylbiphenyl + HBpin
PtCl₂/XPhos, Et₃SiH, THF

Pt-Catalyzed Hydroboration
(100°C, 15h)

Intermediate Pinacol Ester

Acidic Hydrolysis
(HCl)

trans-2-(4-Biphenyl)vinylboronic acid

Purification
(Recrystallization)

Click to download full resolution via product page

Caption: Workflow for the synthesis of the target boronic acid.

Application in C-C Bond Formation: The Suzuki-
Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds by coupling an organoboron compound with an
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organohalide, catalyzed by a palladium complex.[4][5] trans-2-(4-Biphenyl)vinylboronic acid
is an excellent coupling partner for introducing the biphenylvinyl moiety into aromatic and

heteroaromatic systems, which are common motifs in pharmaceuticals and advanced

materials.

The catalytic cycle involves three key steps: Oxidative Addition of the organohalide to the Pd(0)

catalyst, Transmetalation of the organic group from boron to palladium, and Reductive

Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4] The choice of base

is crucial; it activates the boronic acid for efficient transmetalation.

Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple trans-2-(4-Biphenyl)vinylboronic acid with an aryl bromide (e.g., 4-

bromoanisole).

Materials & Reagents:

trans-2-(4-Biphenyl)vinylboronic acid

4-bromoanisole

Palladium(II) acetate (Pd(OAc)₂)

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

Potassium phosphate (K₃PO₄)

Toluene

Water

Standard glassware for inert atmosphere synthesis

Step-by-Step Methodology:

Reagent Preparation: In a Schlenk flask, combine trans-2-(4-Biphenyl)vinylboronic acid
(1.2 eq), 4-bromoanisole (1.0 eq), and K₃PO₄ (2.5 eq).
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Catalyst Pre-formation/Addition: In a separate vial, mix Pd(OAc)₂ (0.02 eq) and SPhos (0.04

eq). Add this catalyst mixture to the Schlenk flask.

Solvent Addition: Degas toluene and water (e.g., by bubbling argon through them for 30

minutes). Add toluene and water (typically in a 4:1 to 10:1 ratio) to the flask via cannula.

Reaction: Place the flask in a preheated oil bath at 100°C and stir vigorously. Monitor the

reaction's progress by TLC or LC-MS.

Workup: Once the starting material is consumed, cool the reaction to room temperature.

Dilute with ethyl acetate and transfer to a separatory funnel.

Extraction and Washing: Wash the organic layer with water and then with saturated brine.

Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove

the solvent under reduced pressure.

Purification: Purify the crude product using flash column chromatography on silica gel to

isolate the desired biaryl product.
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Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Biochemical and Pharmacological Profile
Beyond its synthetic utility, trans-2-(4-Biphenyl)vinylboronic acid is recognized for its

inhibitory activity against key enzymes, making it a molecule of interest in drug discovery.

Carbonic Anhydrase (CA) Inhibition
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Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of

carbon dioxide and water to bicarbonate and protons. They are involved in numerous

physiological processes, and their inhibition is a therapeutic strategy for conditions like

glaucoma and epilepsy.[6][7] Boronic acids, including this compound, act as potent CA

inhibitors. High-resolution X-ray crystallography studies have shown that boronic acids bind to

the zinc ion in the enzyme's active site.[8] In its tetrahedral anionic form, the boronate mimics

the transition state of the native CO₂ hydration reaction, leading to effective inhibition.[8]

Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty Acid Amide Hydrolase (FAAH) is the primary enzyme responsible for the degradation of

endocannabinoids, such as anandamide.[9] Inhibiting FAAH increases the endogenous levels

of these signaling lipids, which can produce therapeutic effects like analgesia and anti-

inflammatory responses without the side effects associated with direct cannabinoid receptor

agonists.[10][11][12] The biphenyl scaffold is a known privileged structure in medicinal

chemistry for targeting FAAH.[5] Compounds like trans-2-(4-Biphenyl)vinylboronic acid
serve as valuable starting points for developing more potent and selective FAAH inhibitors for

treating chronic pain and neuroinflammatory disorders.[10][11]

Enzyme Active Site

Inhibited State

Enzyme +

Enzyme-Inhibitor Complex
(Covalent Adduct)Binding

Boronic Acid
Inhibitor

Reversible/
Irreversible

Click to download full resolution via product page

Caption: General mechanism of enzyme inhibition by a boronic acid.

Handling, Storage, and Safety
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate

personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: As a boronic acid, this compound is susceptible to dehydration and trimerization to

form a boroxine. It should be stored in a tightly sealed container in a cool, dry place at 2-8°C

under an inert atmosphere to maintain its integrity.[1]

Toxicity: Detailed toxicological data is limited. Treat as a potentially hazardous chemical.

Conclusion
trans-2-(4-Biphenyl)vinylboronic acid is a powerful and versatile chemical tool. Its utility in

robustly forming carbon-carbon bonds via the Suzuki-Miyaura coupling makes it indispensable

for synthetic chemists. Simultaneously, its demonstrated activity as an inhibitor of carbonic

anhydrase and fatty acid amide hydrolase positions it as a valuable lead structure for medicinal

chemists and drug development professionals. A thorough understanding of its properties,

synthesis, and reactivity is essential for leveraging its full potential in both academic and

industrial research settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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